1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Description
1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has led to innovative methods for constructing complex organic molecules, such as 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, which is pivotal for various chemical syntheses. For example, a new synthetic methodology was developed for the construction of the 3,4-dihydroisoquinolinone skeleton, a core structure for many isoquinoline alkaloids, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This method involves regiospecific conversion of ester functionality adjacent to the methylene to acyl azide, followed by Curtius rearrangement and cyclization to yield the desired derivatives (Mujde, Özcan, & Balci, 2011). Similarly, migratory ring expansion of metalated ureas has been utilized to generate medium-ring nitrogen heterocycles, showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures (Hall et al., 2016).
Heterocyclic Compound Synthesis
The chemical reactivity of this compound enables the synthesis of diverse heterocyclic compounds, crucial for pharmaceuticals and material science. A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkyne, facilitated by benzoic acid, highlights the synthesis of complex N-substituted phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, showcasing the compound's role in forming intricately structured heterocycles (Ghosh et al., 2019).
Chemoselective Transformations
The urea derivative's unique structure facilitates chemoselective transformations, enabling precise modifications critical for developing active pharmaceutical ingredients and advanced materials. For instance, the benzoxazol-2-yl- substituent has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating the compound's utility in selective chemical synthesis (Lahm & Opatz, 2014).
Advanced Organic Synthesis
Advanced organic synthesis techniques have been developed utilizing this compound for generating complex organic structures. The solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines, for example, employs stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. This method highlights the compound's applicability in creating pharmaceutically relevant molecules with high stereoselectivity and purity (Diness, Beyer, & Meldal, 2006).
Properties
IUPAC Name |
1-benzhydryl-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-20-15-19(12-11-16(20)13-14-24-22)25-23(28)26-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,27)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIQSYRZBNPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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